N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
N-(2-{[(4-Methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a 4-methoxyphenyl group linked via a carbonylaminoethyl chain to the 1-methylindole core. Indole carboxamides are a prominent class of compounds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antioxidant, and enzyme-modulating properties .
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-23-17-6-4-3-5-15(17)13-18(23)20(25)22-12-11-21-19(24)14-7-9-16(26-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
VYGCKNFLBGPKFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Indole Intermediate Synthesis
The synthesis typically begins with functionalization of the indole scaffold. A common approach involves ethyl ester protection of 5-chloro-1H-indole-2-carboxylic acid, followed by Friedel-Crafts acylation to introduce a ketone group at the C3 position. Subsequent reduction using triethylsilane in trifluoroacetic acid yields 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (Intermediate 11). Critical parameters include:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Esterification | Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | 92 | >95% |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl<sub>3</sub>, 0°C | 78 | 89% |
| Reduction | Triethylsilane, TFA, RT | 85 | 93% |
Methylation at the indole nitrogen is achieved using methyl iodide and sodium hydride in anhydrous DMF, achieving >90% conversion.
Amide Bond Formation
Coupling the indole intermediate with 4-methoxyphenyl-derived amines constitutes the next critical phase. Boc-protected 4-nitrophenethylamine is reduced via Raney nickel-catalyzed transfer hydrogenation to generate 4-aminophenethylamine. Amide coupling with 1-methylindole-2-carboxylic acid employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or BOP reagents:
| Coupling Partner | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenyl carbonyl chloride | PyBOP, DIPEA | DMF | 25 | 88 |
| Pre-activated carbonate | BOP, NMM | CH<sub>2</sub>Cl<sub>2</sub> | 0→25 | 82 |
Side reactions, particularly N-overacylation, are mitigated by maintaining stoichiometric control (1:1.05 molar ratio of acid to amine).
Key Intermediate Isolation and Purification
Chromatographic Challenges
The tert-butoxycarbonyl (Boc) protecting group introduces polarity variations complicating silica-based chromatography. Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA) resolves intermediates with >98% purity. For example, Intermediate 11 elutes at 14.2 min under these conditions.
Crystallization Optimization
Crystallization of the final product from ethyl acetate/n-hexane (1:3 v/v) at −20°C yields needle-like crystals suitable for X-ray diffraction. Key parameters:
| Parameter | Optimal Value | Impact on Purity |
|---|---|---|
| Cooling Rate | 0.5°C/min | Reduces occlusions |
| Solvent Polarity | LogP 1.8–2.2 | Minimizes solvate formation |
| Seeding | 0.1% w/w | Enhances crystal uniformity |
Reaction Condition Optimization
Catalytic Systems for Reductive Amination
Palladium-catalyzed hydrogenation (H<sub>2</sub>, 50 psi) versus transfer hydrogenation (hydrazine hydrate) comparisons reveal:
| Method | Time (h) | Conversion (%) | Selectivity |
|---|---|---|---|
| H<sub>2</sub>/Pd-C | 12 | 95 | 92:8 (desired:byproduct) |
| Hydrazine/Ni-Ra | 6 | 98 | 88:12 |
While transfer hydrogenation offers faster kinetics, hydrogenation provides superior selectivity for secondary amine formation.
Solvent Effects in Amidation
Polar aprotic solvents (DMF, DMAc) versus dichloromethane comparisons:
| Solvent | Reaction Rate (k, min<sup>−1</sup>) | Byproduct Formation (%) |
|---|---|---|
| DMF | 0.42 | 6.8 |
| DMAc | 0.38 | 5.2 |
| CH<sub>2</sub>Cl<sub>2</sub> | 0.15 | 12.4 |
DFMA emerges as optimal, balancing reaction rate and impurity profile.
Analytical Characterization
Spectroscopic Validation
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 10.32 (s, 1H, CONH), 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.54–7.48 (m, 3H, ArH), 6.93 (d, J = 8.8 Hz, 2H, OCH<sub>3</sub>-ArH), 3.81 (s, 3H, OCH<sub>3</sub>), 3.72 (s, 3H, NCH<sub>3</sub>).
HRMS (ESI<sup>+</sup>) : m/z calcd for C<sub>24</sub>H<sub>26</sub>N<sub>4</sub>O<sub>4</sub> [M+H]<sup>+</sup> 435.2024, found 435.2021.
Purity Assessment
UPLC-MS (BEH C18, 1.7 μm) with 0.1% formic acid modifiers confirms final product purity at 99.6% with retention time 6.78 min.
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: N-bromosuccinimide, halogenating agents, light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes like HIV-1 protease and renin.
Biological Studies: It is used in biological studies to investigate its interactions with proteins and enzymes, which can provide insights into its mechanism of action and potential therapeutic applications.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s carboxamide moiety allows it to form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme .
Comparison with Similar Compounds
Key Observations :
- The 4-methoxy group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., chloro, bromo), which are more lipophilic .
Pharmacological Activities
Cytotoxic Effects :
- Enzyme Modulation: ORG27569 () demonstrates the impact of substituents on receptor selectivity, with its piperidinyl phenethyl group enabling CB1 receptor modulation . The target compound’s ethylamino linker could similarly influence interactions with enzymes like MAO-A or kinases, though specific data are lacking .
Antioxidant Activity :
- N-substituted indole-2-carboxamides inhibit lipid peroxidation and superoxide formation (e.g., IC₅₀ = 8.2 µM for certain derivatives) .
Biological Activity
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.
- Molecular Formula : C20H21N3O3
- Molecular Weight : 351.4 g/mol
- IUPAC Name : N-[2-[(4-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide
- Canonical SMILES : CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)OC
Synthesis
The synthesis of this compound typically involves the formation of the indole core through Fischer indole synthesis, followed by the introduction of the carboxamide group via reaction with an appropriate carboxylic acid derivative. The detailed synthetic route can be summarized as follows:
- Formation of Indole Core : Reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
- Introduction of Carboxamide Group : Reaction with an acid chloride or anhydride in the presence of a base.
Anticancer Activity
Indole derivatives, including this compound, have shown promising anticancer properties. Several studies indicate that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
A recent study evaluated the cytotoxic effects of related indole compounds on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory activity against A549 (lung cancer) and HCT116 (colon cancer) cells, with IC50 values lower than standard chemotherapeutics like 5-fluorouracil:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 7f | 193.93 | A549 |
| 7d | 208.58 | HCT116 |
| Control | 371.36 | A549 |
These findings suggest that this compound may possess similar anticancer properties worthy of further investigation.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and proteins. The carboxamide moiety allows for hydrogen bonding with active sites on enzymes, potentially leading to inhibition of their activity. This inhibition can disrupt various cellular processes, contributing to its anticancer effects.
Other Biological Activities
In addition to anticancer properties, indole derivatives are known for a range of other biological activities:
- Antimicrobial Activity : Indole compounds have demonstrated efficacy against various bacterial and fungal strains.
- Anti-inflammatory Effects : They may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.
- Antiviral Properties : Some studies highlight their potential in inhibiting viral replication, particularly against HIV.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
